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Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-
Hydroxy-4,6-dimethylbenzoic acid (CAS No. 6370-32-7), a versatile aromatic carboxylic acid.

With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.18 g/mol , this compound

serves as a critical intermediate and building block in various fields, including pharmaceutical

development, agrochemicals, and cosmetics.[1] This document details its synthesis, primarily

via the Kolbe-Schmitt reaction, its detailed physicochemical and spectroscopic profile, its

chemical reactivity, and its applications in modern research and industry. The content is

structured to provide not just data, but also the scientific rationale behind its properties and

experimental methodologies, offering valuable insights for professionals in drug discovery and

chemical synthesis.

Introduction: A Molecule of Strategic Importance
2-Hydroxy-4,6-dimethylbenzoic acid, a substituted salicylic acid derivative, is a compound of

significant interest due to its unique structural features: a carboxylic acid, a phenolic hydroxyl

group, and two methyl groups on the benzene ring.[1] This specific arrangement of functional
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groups governs its reactivity, solubility, and biological activity, making it an invaluable scaffold in

medicinal chemistry.[1][2] Its utility is particularly noted in the synthesis of novel anti-

inflammatory and analgesic agents, where its structure can be precisely modified to enhance

efficacy and target specificity.[1][3] This guide serves as a senior-level resource, elucidating the

core chemical principles that make this molecule a preferred choice in complex synthetic

applications.

Synthesis and Manufacturing
The most direct and industrially relevant method for synthesizing 2-Hydroxy-4,6-
dimethylbenzoic acid is the carboxylation of the corresponding phenol, 3,5-dimethylphenol,

via the Kolbe-Schmitt reaction.[4][5][6] This electrophilic aromatic substitution reaction is a

cornerstone of hydroxybenzoic acid synthesis.

Causality in the Kolbe-Schmitt Reaction
The reaction proceeds by first converting the phenol into its more nucleophilic phenoxide salt

using a strong base, typically sodium hydroxide.[7][8] The sodium phenoxide then attacks

carbon dioxide, a weak electrophile. The choice of the counter-ion (e.g., Na⁺ vs. K⁺) and

reaction conditions (temperature, pressure) is critical for directing the carboxylation to the

desired position.[4][6] For sodium phenoxide, the reaction preferentially occurs at the ortho

position due to the formation of a stable six-membered ring intermediate involving the sodium

ion, the phenoxide oxygen, and the carbon dioxide.[5][8] The electron-donating methyl groups

at the 3- and 5- positions of the starting phenol further activate the ring towards electrophilic

attack, specifically at the C2, C4, and C6 positions. Steric hindrance from the methyl groups

favors substitution at the C2 position, leading to the desired product.

Visualizing the Synthesis: Kolbe-Schmitt Reaction
Workflow
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Step 1: Phenoxide Formation

Step 2: Electrophilic Attack & Chelation

Step 3: Tautomerization & Acidification

3,5-Dimethylphenol

Sodium 3,5-dimethylphenoxide

 + NaOH
 (Deprotonation)

Chelated Intermediate

 + CO₂ (125°C, 100 atm)
 Nucleophilic Attack

Carbon Dioxide (CO₂)

Sodium 2-hydroxy-4,6-dimethylbenzoate

 Tautomerization
 (Aromatization)

2-Hydroxy-4,6-dimethylbenzoic acid

 + H₂SO₄

 (Protonation)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Hydroxy-4,6-dimethylbenzoic acid.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a

solid product with the expected melting point and spectroscopic characteristics.
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Drying of Reagents: Ensure all glassware and reagents, particularly the 3,5-dimethylphenol,

are thoroughly dried. The presence of water can significantly decrease the yield by

consuming the phenoxide intermediate.[4]

Phenoxide Formation: In a high-pressure autoclave, dissolve 3,5-dimethylphenol (1.0 eq) in

a suitable high-boiling inert solvent (e.g., toluene). Add sodium hydroxide (1.1 eq) pellets and

heat the mixture to ~130°C with stirring to form the sodium phenoxide salt. Water is removed

azeotropically.

Carboxylation: Seal the autoclave and pressurize it with dry carbon dioxide gas to

approximately 100 atm. Increase the temperature to 150-160°C and maintain vigorous

stirring for 6-8 hours.

Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess

CO₂. Transfer the solid reaction mixture to a beaker and dissolve it in hot water.

Acidification: While stirring, slowly acidify the aqueous solution with dilute sulfuric acid until

the pH is ~2. This protonates the carboxylate salt, causing the 2-Hydroxy-4,6-
dimethylbenzoic acid to precipitate out of the solution.

Purification: Collect the crude product by vacuum filtration and wash it with cold water to

remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to obtain the

pure product.

Characterization: Dry the purified crystals under vacuum. Determine the melting point and

confirm the structure using NMR and IR spectroscopy.

Physicochemical and Spectroscopic
Characterization
The identity and purity of 2-Hydroxy-4,6-dimethylbenzoic acid are established through a

combination of its physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C₉H₁₀O₃ [9]

Molecular Weight 166.18 g/mol

Appearance White crystalline solid [10]

Monoisotopic Mass 166.06299 Da [9]

Predicted XlogP 2.4 [9]

Predicted pKa ~4 (Carboxylic Acid) [10]

Solution Behavior

In apolar solvents, it is

expected to form hydrogen-

bonded dimers.[11][12][13]

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following

data are based on established principles for substituted benzoic acids and related structures.

[11][14][15]

Table 2: Key Spectroscopic Data
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR
Carboxylic Acid (-

COOH)

δ 11.0-13.0 ppm (s,

1H)

Deshielded, acidic

proton, often broad.

Phenolic Hydroxyl (-

OH)
δ 9.0-10.0 ppm (s, 1H)

Intramolecular H-

bonding with carboxyl

shifts it downfield.

Aromatic Proton (Ar-

H)
δ 6.5-6.7 ppm (s, 2H)

Two equivalent

protons at C3 and C5.

Methyl Protons (-CH₃) δ 2.1-2.5 ppm (s, 6H)
Two equivalent methyl

groups at C4 and C6.

¹³C NMR
Carboxylic Carbon (-

C=O)
δ 170-175 ppm

Characteristic

chemical shift for a

carboxylic acid.

Aromatic C-O
δ 160-165 ppm (C2),

δ 155-160 ppm (C4)

Carbons attached to

electron-donating

oxygen atoms are

deshielded.

Aromatic C-H
δ 110-115 ppm (C3,

C5)

Shielded by

ortho/para directing

groups.

Aromatic C-C
δ 105-110 ppm (C1),

δ 140-145 ppm (C6)

Quaternary carbons

with varied electronic

environments.

Methyl Carbons (-

CH₃)
δ 20-25 ppm

Typical range for

aromatic methyl

carbons.

IR Spectroscopy
O-H Stretch

(Carboxylic)

2500-3300 cm⁻¹

(broad)

Characteristic broad

band due to hydrogen

bonding.
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C=O Stretch

(Carboxylic)

1680-1710 cm⁻¹

(strong)

Typical for an

aromatic carboxylic

acid. Intramolecular

H-bonding may lower

the frequency.

C-O Stretch 1200-1320 cm⁻¹

Associated with the

carboxylic acid and

phenol C-O bonds.

Aromatic C=C Stretch 1580-1620 cm⁻¹

Multiple bands

characteristic of the

benzene ring.

Mass Spectrometry [M+H]⁺ m/z 167.07027

Predicted value for the

protonated molecule.

[9]

(ESI+) [M+Na]⁺ m/z 189.05221
Predicted value for the

sodium adduct.[9]

[M-H]⁻ m/z 165.05571

Predicted value for the

deprotonated

molecule.[9]

Protocol: Spectroscopic Characterization
Sample Preparation:

NMR: Dissolve ~10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of

exchangeable -OH and -COOH protons.

IR (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal.

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like

methanol or acetonitrile.

Data Acquisition:
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Acquire ¹H NMR, ¹³C NMR, and correlation spectra (e.g., HSQC, HMBC) on a

spectrometer (e.g., 400 MHz or higher).

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Infuse the sample solution into an ESI-mass spectrometer and acquire spectra in both

positive and negative ion modes.

Data Analysis:

Integrate the ¹H NMR signals and assign peaks based on their chemical shifts,

multiplicities, and coupling constants.

Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted

values.

Identify the key functional group vibrations in the IR spectrum.

Confirm the molecular weight from the molecular ion peaks ([M+H]⁺, [M-H]⁻) in the mass

spectrum.

Chemical Reactivity and Derivatization
The reactivity of 2-Hydroxy-4,6-dimethylbenzoic acid is a composite of its three key

functional groups. This predictable reactivity allows it to be used as a versatile starting material

for more complex molecules.

Carboxylic Acid Group: This group readily undergoes standard reactions such as

esterification (e.g., with an alcohol under acidic conditions or via the acid chloride) and

conversion to amides.[16]

Phenolic Hydroxyl Group: The hydroxyl group can be acylated to form esters or alkylated to

form ethers (e.g., Williamson ether synthesis). Its acidity also allows it to participate in base-

catalyzed reactions.

Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to

the powerful ortho, para-directing hydroxyl group and the two methyl groups. The available
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position for substitution is C5. However, the existing substitution pattern presents

considerable steric hindrance, which may require forcing conditions for further reactions.

Visualizing Key Derivatization Pathways
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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